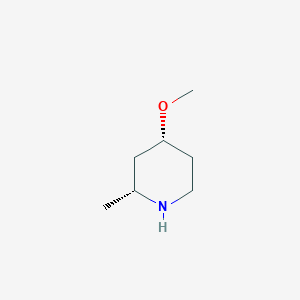

(2R,4R)-4-methoxy-2-methylpiperidine

Description

(2R,4R)-4-Methoxy-2-methylpiperidine is a chiral piperidine derivative characterized by a methoxy group (-OCH₃) at the 4-position and a methyl group (-CH₃) at the 2-position of the piperidine ring, both in the R-configuration. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility as scaffolds for drug candidates, particularly in central nervous system (CNS) therapeutics and enzyme inhibitors . The hydrochloride salt of this compound (CAS 1421253-05-5) is commercially available, indicating its relevance in synthetic and pharmacological research .

Properties

CAS No. |

1421309-92-3; 1621364-18-8 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.203 |

IUPAC Name |

(2R,4R)-4-methoxy-2-methylpiperidine |

InChI |

InChI=1S/C7H15NO/c1-6-5-7(9-2)3-4-8-6/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1 |

InChI Key |

OJWDYZDILBYSCB-RNFRBKRXSA-N |

SMILES |

CC1CC(CCN1)OC |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

The synthesis of (2R,4R)-4-methoxy-2-methylpiperidine can be achieved through various synthetic routes. One common method involves the hydrogenation of substituted pyridines in the presence of palladium and rhodium catalysts . The reaction conditions typically include the use of water as a solvent and optimized parameters to obtain high yields of the desired piperidine derivative . Industrial production methods often involve multi-component reactions and cyclization processes to achieve efficient and cost-effective synthesis .

Chemical Reactions Analysis

(2R,4R)-4-methoxy-2-methylpiperidine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various catalysts for hydrogenation and cyclization reactions . Major products formed from these reactions include substituted piperidines and piperidinones, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

(2R,4R)-4-methoxy-2-methylpiperidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of biologically active compounds . In biology and medicine, piperidine derivatives are explored for their potential pharmacological activities, including their use in drug design and development . Additionally, this compound finds applications in the industrial sector, particularly in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of (2R,4R)-4-methoxy-2-methylpiperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific derivative and its intended application. For example, some piperidine derivatives act as inhibitors of enzymes involved in neurotransmitter regulation, while others may target specific receptors in the central nervous system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural features and properties of (2R,4R)-4-methoxy-2-methylpiperidine and related piperidine derivatives:

*Calculated using standard atomic weights where experimental data were unavailable.

Key Observations:

Ester-functionalized derivatives (e.g., ) exhibit higher polarity, making them suitable for aqueous-phase reactions or as prodrugs. Aromatic substituents, such as the 4-methoxyphenyl group in , may enhance binding to aromatic-rich biological targets (e.g., serotonin receptors).

Stereochemical Specificity : The (2R,4R) configuration distinguishes the target compound from stereoisomers, which could exhibit divergent pharmacological profiles. For example, ethyl (2R,4R)-4-methylpiperidine-2-carboxylate is synthesized with strict stereochemical control to ensure correct spatial orientation for target interactions.

Q & A

Q. What are the key considerations for synthesizing (2R,4R)-4-methoxy-2-methylpiperidine with high stereochemical purity?

Q. How can researchers confirm the structural identity and purity of (2R,4R)-4-methoxy-2-methylpiperidine?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR for methoxy (δ ~3.3 ppm) and methyl groups (δ ~1.2 ppm). NOESY can confirm spatial proximity of substituents .

- Mass Spectrometry (MS) : Exact mass (e.g., [M+H]⁺ = 158.131) and fragmentation patterns verify molecular formula.

- Polarimetry : Specific rotation ([α]) should match literature values for (2R,4R) configuration .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of (2R,4R)-4-methoxy-2-methylpiperidine derivatives?

- Methodological Answer : Discrepancies often arise from stereochemical impurities or assay conditions. Steps include:

Re-synthesize compounds under controlled stereochemical conditions .

Validate purity via chiral chromatography and NMR.

Replicate assays with standardized protocols (e.g., enzyme inhibition at pH 7.4, 37°C).

- Example: (2S,4S)-isomers show 10-fold lower activity in receptor binding compared to (2R,4R) due to steric hindrance .

Q. How can computational methods predict the interaction of (2R,4R)-4-methoxy-2-methylpiperidine with biological targets?

- Methodological Answer : Use density functional theory (DFT) for conformational analysis and molecular docking (e.g., AutoDock Vina) to map binding modes.

- Steps :

Optimize geometry using B3LYP/6-31G(d).

Simulate interactions with enzymes (e.g., cytochrome P450) via docking scores and binding free energies.

Q. What experimental designs optimize the scalability of (2R,4R)-4-methoxy-2-methylpiperidine synthesis?

- Methodological Answer : Compare batch vs. continuous flow reactors:

- Batch : Higher yields (80–85%) but longer reaction times (24 hr) .

- Flow : Reduced reaction time (2–4 hr) with comparable yield (78%) via precise temperature control .

- Table : Scalability Parameters

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Yield (%) | 82 | 78 |

| Reaction Time (hr) | 24 | 3 |

| Purity (%) | 95 | 97 |

Specialized Methodological Challenges

Q. How to address low yields in ring-closing reactions during synthesis?

- Troubleshooting :

- Catalyst Screening : Test Pd(OAc)₂, Ru-complexes, or organocatalysts for improved cyclization .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Example: Switching from DCM to DMF increased yield from 45% to 72% in piperidine ring formation .

Q. What analytical approaches distinguish (2R,4R)-4-methoxy-2-methylpiperidine from its diastereomers in complex mixtures?

- Methodological Answer :

- 2D NMR : - COSY and HSQC identify coupling patterns unique to the (2R,4R) configuration.

- Chiral GC/MS : Use β-cyclodextrin columns for baseline separation of diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.